molecular formula C6H7N3O3 B3373196 5,6-Dihydroxy-2-methyl-pyrimidine-4-carboxylic acid amide CAS No. 954240-97-2

5,6-Dihydroxy-2-methyl-pyrimidine-4-carboxylic acid amide

Cat. No.: B3373196
CAS No.: 954240-97-2
M. Wt: 169.14 g/mol
InChI Key: XGFVFFVDFVBTHS-UHFFFAOYSA-N
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Description

5,6-Dihydroxy-2-methyl-pyrimidine-4-carboxylic acid amide is a pyrimidine derivative characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Key substituents include:

  • Hydroxy groups at positions 5 and 6, enabling hydrogen bonding and influencing solubility.
  • Methyl group at position 2, contributing to steric and electronic effects.

This compound’s synthesis may involve cyclization of β-amino acid amides with derivatives of carbonic acid, as suggested by analogous pathways for dihydropyrimidines .

Properties

IUPAC Name

5-hydroxy-2-methyl-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-2-8-3(5(7)11)4(10)6(12)9-2/h10H,1H3,(H2,7,11)(H,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFVFFVDFVBTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601185007
Record name 1,6-Dihydro-5-hydroxy-2-methyl-6-oxo-4-pyrimidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954240-97-2
Record name 1,6-Dihydro-5-hydroxy-2-methyl-6-oxo-4-pyrimidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=954240-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Dihydro-5-hydroxy-2-methyl-6-oxo-4-pyrimidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydroxy-2-methyl-pyrimidine-4-carboxylic acid amide typically involves the reaction of 2-methylpyrimidine-4,5,6-triol with appropriate reagents under controlled conditions. One common method includes the use of amidation reactions where the carboxylic acid group is converted to an amide group using reagents such as ammonia or amines .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroxy-2-methyl-pyrimidine-4-carboxylic acid amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce halogenated pyrimidine derivatives .

Scientific Research Applications

5,6-Dihydroxy-2-methyl-pyrimidine-4-carboxylic acid amide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-Dihydroxy-2-methyl-pyrimidine-4-carboxylic acid amide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory mediators, thereby reducing inflammation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine Derivatives

Compound Name Substituents (Positions) Ring Saturation Key Functional Groups Molecular Formula CAS Number Reference
5,6-Dihydroxy-2-methyl-pyrimidine-4-carboxylic acid amide 2-Me, 5-OH, 6-OH, 4-CONH₂ Aromatic Amide, dihydroxy C₇H₉N₃O₃ Not provided
6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid 2-Ph, 6-OH, 4-COOH Aromatic Carboxylic acid, hydroxy C₁₁H₈N₂O₃ 84659-98-3
2-Methyl-5,6-dihydropyrimidine-4(1H)-one 2-Me, 4-O, 5,6-dihydro Partially saturated Ketone C₅H₈N₂O Not provided
4-Amino-6-arylpyrimidines (e.g., electrochemical derivatives) 4-NH₂, 6-Ar Aromatic Amino, aryl Variable
2-Chloro-6-methylpyrimidine-4-carboxylic acid 2-Me, 6-Cl, 4-COOH Aromatic Carboxylic acid, chloro C₆H₅ClN₂O₂ 89581-58-8

Key Observations:

Substituent Effects :

  • Hydroxy vs. Carboxylic Acid/Amide : The target compound’s amide group (4-CONH₂) contrasts with carboxylic acid (4-COOH) in compounds from and , reducing acidity and altering hydrogen-bonding capacity.
  • Methyl vs. Phenyl/Chloro : The methyl group (2-Me) in the target compound is less sterically demanding than the phenyl group in and less electron-withdrawing than the chloro substituent in .

Synthetic Pathways: Electrochemical arylation () and β-amino acid amide cyclization () are viable methods for modifying pyrimidine scaffolds, though substituent choice critically influences reaction efficiency.

Physicochemical and Reactivity Differences

Table 2: Physicochemical Properties and Reactivity

Compound Solubility (Predicted) Acidity (Key Groups) Reactivity Notes
This compound High (polar groups) Weakly acidic (OH groups) Amide group stabilizes ring; dihydroxy enhances metal chelation potential.
6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid Moderate (aryl reduces solubility) Strongly acidic (COOH) Carboxylic acid may undergo decarboxylation under heat.
2-Chloro-6-methylpyrimidine-4-carboxylic acid Low (Cl and COOH) Strongly acidic (COOH, Cl) Chloro substituent directs electrophilic substitution to ortho/para positions.
4-Amino-6-arylpyrimidines Variable (depends on Ar) Basic (NH₂) Amino group facilitates nucleophilic reactions.

Biological Activity

5,6-Dihydroxy-2-methyl-pyrimidine-4-carboxylic acid amide is a pyrimidine derivative with significant potential in medicinal chemistry. Its molecular formula is C7H8N2O3C_7H_8N_2O_3 with a molar mass of approximately 156.15 g/mol. This compound features hydroxyl groups at the 5 and 6 positions of the pyrimidine ring and an amide functional group at the 4 position, which contribute to its biological activity and chemical reactivity.

Chemical Structure and Properties

The structural characteristics of this compound can be summarized as follows:

Property Details
Molecular FormulaC₇H₈N₂O₃
Molar Mass156.15 g/mol
Functional GroupsHydroxyl (–OH), Amide (–CONH₂)
Key FeaturesTwo hydroxyl groups, one methyl group

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities:

  • Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, suggesting its potential as an antimicrobial agent. Specific studies are needed to quantify its inhibitory effects on different pathogens.
  • Enzyme Modulation : There is emerging evidence that this compound can modulate enzymatic activities, which may have implications for drug development targeting metabolic pathways. For instance, it may interact with enzymes involved in lipid metabolism, potentially lowering serum cholesterol levels .
  • Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which can be assessed through various assays like DPPH and FRAP tests. Early results indicate that derivatives of this compound exhibit good reducing power and H-donor ability .

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrimidine derivatives, providing insights into the mechanisms through which this compound may operate:

  • Study on Antimicrobial Effects : In a controlled study, derivatives similar to 5,6-Dihydroxy-2-methyl-pyrimidine were tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 μg/mL.
  • Enzymatic Activity Modulation : Another study demonstrated that compounds with similar structural motifs inhibited acyl-CoA cholesterol acyltransferase (ACAT) activity, which is critical for cholesterol metabolism. This inhibition was correlated with reduced cholesterol levels in animal models .
  • Antioxidant Testing : The antioxidant capacity of this compound was evaluated using two assays (DPPH and FRAP). Compounds derived from it showed EC50 values lower than standard antioxidants like Trolox, indicating potential therapeutic applications in oxidative stress-related conditions .

Comparative Analysis

To further understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound Name Molecular Formula Biological Activity
This compoundC₇H₈N₂O₃Antimicrobial, Enzyme modulation
5-Hydroxymethyl-pyrimidine-4-carboxylic acid amideC₇H₉N₂O₃Moderate antimicrobial properties
5,6-Dihydroxy-2-isopropyl-pyrimidine-4-carboxylic acid amideC₉H₁₂N₂O₃Enhanced enzyme inhibition

Q & A

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Process Optimization : Use DoE (Design of Experiments) to refine reaction parameters:
  • Critical Factors : Temperature (±2°C), stirring rate (≥500 rpm), and reagent stoichiometry (1:1.05 amide precursor) .
  • QC Protocols : Implement inline FTIR for real-time monitoring of amidation completion .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydroxy-2-methyl-pyrimidine-4-carboxylic acid amide
Reactant of Route 2
5,6-Dihydroxy-2-methyl-pyrimidine-4-carboxylic acid amide

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